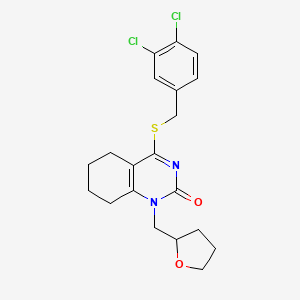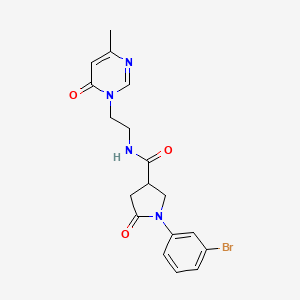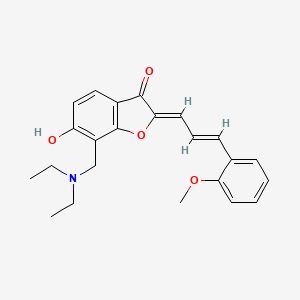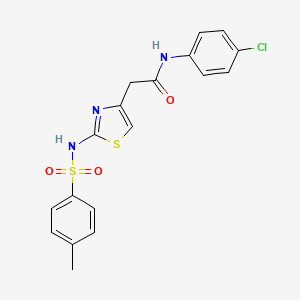![molecular formula C9H11BrN2O2 B2619630 ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1251761-05-3](/img/structure/B2619630.png)
ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate” is a chemical compound with the molecular formula C9H11BrN2O2 . It is also known by its IUPAC name, ethyl 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 259.10 g/mol . The InChI code is 1S/C9H11BrN2O2/c1-2-14-9(13)8-7(10)6-4-3-5-12(6)11-8/h2-5H2,1H3 . The canonical SMILES structure is CCOC(=O)C1=NN2CCCC2=C1Br .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.10 g/mol . It has a topological polar surface area of 44.1 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 258.00039 g/mol .Mechanism of Action
The exact mechanism of action of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
In terms of its neuroprotective effects, this compound has been reported to activate the Nrf2/ARE signaling pathway, which is known to regulate the expression of antioxidant and detoxifying enzymes. This activation leads to the upregulation of these enzymes, which helps to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to have neuroprotective effects by protecting dopaminergic neurons from oxidative stress and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate in lab experiments is its potent anti-cancer and neuroprotective activity. This makes it a promising candidate for drug development. However, one of the limitations is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for the research on ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate. One of the areas of interest is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate has been reported in the literature. One of the commonly used methods involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with hydrazine hydrate in the presence of a base, followed by cyclization with ethyl acetoacetate. The product is then treated with bromine to obtain the final compound. The yield of this method is reported to be around 40-50%.
Scientific Research Applications
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research is the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been reported to protect dopaminergic neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
ethyl 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)8-7(10)6-4-3-5-12(6)11-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXPZLEUIXTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCC2=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)


![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)


![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)



